molecular formula C15H30N2O3 B13216755 tert-Butyl 4-(aminomethyl)-4-(3-methoxypropyl)piperidine-1-carboxylate

tert-Butyl 4-(aminomethyl)-4-(3-methoxypropyl)piperidine-1-carboxylate

Cat. No.: B13216755
M. Wt: 286.41 g/mol
InChI Key: NTVKCZLBGFJZCZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(aminomethyl)-4-(3-methoxypropyl)piperidine-1-carboxylate is a sophisticated piperidine derivative designed for advanced pharmaceutical research and development. This compound serves as a versatile and critical building block in medicinal chemistry, particularly in the synthesis of novel bioactive molecules. Its structure incorporates a protected amine (Boc) group and a primary aminomethyl functionality, which allows for selective deprotection and subsequent derivatization, making it an invaluable intermediate for constructing compound libraries. Researchers value this chemical for its potential application in developing central nervous system (CNS) active agents, receptor modulators, and enzyme inhibitors. The presence of both aminomethyl and methoxypropyl substituents on the piperidine ring enables the fine-tuning of physicochemical properties, such as lipophilicity and molecular geometry, which are crucial for optimizing drug-receptor interactions and pharmacokinetic profiles. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C15H30N2O3

Molecular Weight

286.41 g/mol

IUPAC Name

tert-butyl 4-(aminomethyl)-4-(3-methoxypropyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H30N2O3/c1-14(2,3)20-13(18)17-9-7-15(12-16,8-10-17)6-5-11-19-4/h5-12,16H2,1-4H3

InChI Key

NTVKCZLBGFJZCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCCOC)CN

Origin of Product

United States

Biological Activity

Tert-Butyl 4-(aminomethyl)-4-(3-methoxypropyl)piperidine-1-carboxylate (CAS No. 1880508-29-1) is a compound of interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H30N2O3
  • Molecular Weight : 286.41 g/mol
  • CAS Number : 1880508-29-1
  • Purity : Typically >97% .

Research indicates that compounds similar to this compound may exhibit various biological activities, primarily through modulation of neurotransmitter systems and neuroprotective effects.

  • Neuroprotective Effects : Preliminary studies suggest that such compounds can protect neuronal cells from oxidative stress and apoptosis, potentially through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 .
  • Enzyme Inhibition : Compounds in this class have shown promise as inhibitors of acetylcholinesterase (AChE) and β-secretase, which are critical in the pathophysiology of Alzheimer's disease. For instance, related compounds demonstrated significant inhibition of AChE with IC50 values in the nanomolar range .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Description Reference
NeuroprotectionProtects astrocytes from Aβ-induced toxicity; enhances cell viability
AChE InhibitionInhibits acetylcholinesterase activity, potentially improving cholinergic function
β-secretase InhibitionReduces amyloid beta aggregation, relevant for Alzheimer's pathology
Cytokine ModulationDecreases levels of TNF-α and IL-6 in cell cultures exposed to neurotoxins

Case Study 1: Neuroprotective Effects in Astrocytes

A study investigated the effects of a compound structurally similar to this compound on astrocyte cultures exposed to amyloid beta (Aβ) peptides. The results indicated that treatment with the compound led to a significant increase in cell viability (62.98 ± 4.92%) compared to controls treated only with Aβ (43.78 ± 7.17%) . This suggests a protective role against neurotoxic insults.

Case Study 2: Enzymatic Activity

In another study, compounds similar to this compound were evaluated for their ability to inhibit AChE and β-secretase. The results indicated an IC50 value of 15.4 nM for β-secretase inhibition, showcasing the compound's potential in treating neurodegenerative diseases characterized by cholinergic deficits .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

The compound’s uniqueness lies in its dual substitution at the 4-position of the piperidine ring. Below is a comparative analysis with structurally related piperidine derivatives:

Table 1: Structural Comparison of Piperidine Derivatives
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents at C4 Position
Target Compound (1880508-29-1) C₁₅H₃₀N₂O₃ 286.41 Aminomethyl, 3-methoxypropyl
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (1707580-61-7) C₁₅H₂₃N₃O₂ 277.36 Amino, pyridin-3-yl
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate (159635-49-1) C₁₁H₂₂N₂O₂ 214.30 Aminomethyl (single substituent)
tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate C₁₈H₂₈N₂O₃ 320.43 4-(Aminomethyl)benzyloxy
tert-Butyl 4-(aminomethyl)-4-(4-fluorobenzyl)piperidine-1-carboxylate C₁₈H₂₇FN₂O₂ 322.42 Aminomethyl, 4-fluorobenzyl

Key Observations :

  • Dual vs. Single Substituents: The target compound’s dual substituents (aminomethyl and 3-methoxypropyl) differentiate it from simpler analogues like 159635-49-1, which has only an aminomethyl group. This increases steric bulk and may enhance binding specificity in drug-receptor interactions.
  • Aromatic vs.
  • Functional Group Diversity : The benzyloxy group in 3D-WMB40935 introduces an ether-linked aromatic system, contrasting with the target’s methoxypropyl chain.

Physicochemical Properties

Table 2: Physical and Chemical Properties
Compound (CAS) Physical State Solubility (Predicted) Key Functional Groups
Target Compound Solid (uncolored, assumed) Moderate (polar groups: amine, ether) Tert-butyl carbamate, primary amine, ether
1707580-61-7 Light yellow solid Low (pyridine aromaticity) Pyridine, tertiary amine
3D-WMB40935 Solid Low (aromatic benzyloxy) Benzyl ether, primary amine

Analysis :

  • The target compound’s 3-methoxypropyl group likely enhances aqueous solubility compared to purely aromatic derivatives (e.g., 1707580-61-7 ) due to its ether oxygen and aliphatic chain. However, its discontinued status limits experimental data .
  • The primary amine in the target compound offers hydrogen-bonding capability, similar to 159635-49-1 , but with additional hydrophobic interactions from the methoxypropyl chain.

Preparation Methods

Piperidine Core Construction

The core piperidine ring can be synthesized via cyclization of suitable amino precursors or hydrogenation of pyridine derivatives . For instance, the synthesis of tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-dihydropyridine-2-carboxylate involves:

Introduction of the Aminomethyl Group

The aminomethyl group at the 4-position can be introduced via nucleophilic substitution or reductive amination . For example:

  • Reductive amination of aldehyde or ketone intermediates with ammonia or primary amines under catalytic hydrogenation conditions.
  • Nucleophilic substitution on activated halogenated intermediates, such as halogenated piperidines, with aminomethyl reagents.

Incorporation of the 3-Methoxypropyl Side Chain

The 3-methoxypropyl substituent is typically introduced through alkylation reactions :

  • SN2 alkylation of the piperidine nitrogen or other nucleophilic sites with 3-methoxypropyl halides or related electrophiles.
  • Use of protecting groups to prevent side reactions during alkylation, followed by deprotection steps.

Protection and Deprotection

The tert-butyl carbamate (Boc) group is introduced via Boc-protection of amines, typically using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Deprotection is achieved with acids like trifluoroacetic acid (TFA) if necessary, but in the final compound, the Boc group remains intact to protect the amine.

Detailed Synthetic Route with Data Tables

Step Reaction Type Reagents and Conditions Key Intermediates Yield (%) References
1 Cross-coupling PdXPhosG2, aryl halide, boronic ester, K₃PO₄, 80°C Substituted piperidine 85-95 ,
2 Hydrogenation H₂, Pd/C, room temp Reduced heterocycle 90
3 Alkylation 3-methoxypropyl halide, base N-alkylated piperidine 70-85 ,
4 Aminomethylation Formaldehyde or equivalent, reductive amination 4-aminomethyl derivative 75-90 ,
5 Boc-protection Boc₂O, base, room temp Protected amine 80-95 Standard procedure

Note: The yields are approximate, based on literature reports and experimental data from similar syntheses.

Critical Reaction Conditions and Optimization

  • Catalysts: Palladium-based catalysts such as Pd(dppf)Cl₂ and PdXPhosG2 are preferred for cross-coupling reactions, providing high regioselectivity and yields.
  • Solvents: 1,4-Dioxane, acetonitrile, or dichloromethane are commonly used, often with water to facilitate aqueous-phase reactions.
  • Temperature: Reactions are typically conducted at 65–80°C for coupling and alkylation steps, with room temperature for reductive amination.
  • Bases: Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are standard bases for deprotection and coupling steps.

Q & A

Q. How should researchers resolve inconsistencies in reported biological activity data?

  • Approach :
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., fluorescence-based AChE inhibition) .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methoxypropyl chain length) to isolate contributing factors .

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